molecular formula C22H42O4 B580356 Bis(2-ethylhexyl)adipate-d8 CAS No. 1214718-98-5

Bis(2-ethylhexyl)adipate-d8

Cat. No.: B580356
CAS No.: 1214718-98-5
M. Wt: 378.623
InChI Key: SAOKZLXYCUGLFA-QSIDXAOLSA-N
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Description

Contextualization of Bis(2-ethylhexyl)adipate-d8 in Chemical and Environmental Research

This compound (DEHA-d8) is the deuterium-labeled form of Bis(2-ethylhexyl)adipate (DEHA), a common plasticizer used to impart flexibility to polymers like PVC. nih.govchemicalbook.com DEHA is utilized in the production of clear films for food packaging and in the synthetic rubber industry. chemicalbook.com Due to its widespread use, DEHA can be found in the environment, leading to research on its presence and effects.

DEHA-d8 serves as a crucial analytical tool, particularly as an internal standard, in studies monitoring the levels of DEHA in various samples. clearsynth.com In environmental and chemical research, accurate quantification of compounds like DEHA is essential. The use of a deuterated standard like DEHA-d8 allows for more precise measurement by analytical techniques such as mass spectrometry. texilajournal.comscioninstruments.com This is because its chemical behavior is nearly identical to the non-labeled DEHA, but its increased mass allows it to be distinguished during analysis. scioninstruments.com

Research Trajectories and Objectives for this compound Investigations

The primary research application for this compound is as an internal standard for the quantitative analysis of its non-labeled counterpart, DEHA. clearsynth.com Future research directions involving DEHA-d8 are therefore closely tied to the ongoing investigation of DEHA.

Key research objectives include:

Environmental Monitoring: Developing and refining analytical methods to accurately measure DEHA concentrations in environmental samples such as water, soil, and air. This is crucial for assessing the extent of environmental contamination and for regulatory purposes.

Food Safety: Quantifying the migration of DEHA from food packaging materials into foodstuffs. DEHA-d8 is used to ensure the accuracy of these measurements, which inform food safety regulations. chemicalbook.comsigmaaldrich.com

Toxicological Studies: Investigating the metabolic fate of DEHA in biological systems. DEHA-d8 can be used as a tracer to understand how DEHA is absorbed, distributed, metabolized, and excreted by organisms. symeres.com

The overarching goal is to improve the accuracy and reliability of data related to DEHA exposure and its potential impacts, with DEHA-d8 playing a vital role as an analytical tool.

Chemical Compound Information

Properties

CAS No.

1214718-98-5

Molecular Formula

C22H42O4

Molecular Weight

378.623

IUPAC Name

bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate

InChI

InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3/i11D2,12D2,15D2,16D2

InChI Key

SAOKZLXYCUGLFA-QSIDXAOLSA-N

SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC

Synonyms

Hexanedioic Acid Bis(2-ethylhexyl)-d8 Ester;  ADO-d8;  ADO (Lubricating Oil)-d8;  Adimoll DO-d8;  Adipol 2EH-d8;  Arlamol DO-d8;  Bisoflex DOA-d8;  Crodamol DOA-d8;  DOA-d8;  Dermol DOA-d8;  Di(2-ethylhexyl) Adipate-d8;  Diacizer DOA-d8;  Diethylhexyl Adipate-d8

Origin of Product

United States

Synthesis and Isotopic Integrity of Bis 2 Ethylhexyl Adipate D8

Methodologies for Deuterium (B1214612) Incorporation in Ester Synthesis

The synthesis of Bis(2-ethylhexyl)adipate is typically achieved through the esterification of adipic acid with 2-ethylhexanol. Consequently, the preparation of its deuterated analog, Bis(2-ethylhexyl)adipate-d8, necessitates the use of a deuterated starting material. The deuterium atoms can be incorporated into either the adipic acid backbone or, more commonly, the 2-ethylhexanol moiety.

Several established methods for deuterium incorporation can be applied to the synthesis of the necessary precursors:

Catalytic H/D Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O), in the presence of a metal catalyst (e.g., Palladium, Rhodium). This can be a cost-effective way to label organic molecules at specific positions, depending on the catalyst and reaction conditions.

Reductive Deuteration: This approach uses deuterium gas (D₂) or a deuterium-donating reagent, like sodium borodeuteride (NaBD₄), to introduce deuterium atoms during a reduction step. For instance, a precursor to 2-ethylhexanol, such as 2-ethyl-2-hexenal, can be hydrogenated using D₂ gas to form deuterated 2-ethylhexanol. chemicalbook.com The synthesis of 2-ethylhexanol itself often starts with the aldol (B89426) condensation of n-butyraldehyde, presenting multiple stages where deuterated reagents could be introduced. google.comrsc.orggoogle.com

Using Labeled Starting Materials: A direct approach involves synthesizing the target molecule from a commercially available, pre-labeled starting material. For example, an efficient synthesis of deuterated phthalate (B1215562) esters was achieved using o-xylene-D₁₀ as the labeled precursor. nih.gov A similar strategy could be employed for this compound by starting with a deuterated version of cyclohexanone (B45756) or cyclohexanol, which are common precursors for adipic acid. youtube.comresearchgate.netnih.govrsc.org

Once the deuterated precursor (e.g., 2-ethylhexanol-d8) is obtained, it is reacted with non-labeled adipic acid under standard esterification conditions to yield the final product, this compound.

Assessment of Isotopic Purity and Labeling Efficiency

The reliability of a deuterated standard is contingent upon its isotopic purity—the percentage of molecules that contain the desired number of deuterium atoms—and the precise location of these labels. Several analytical techniques are employed to verify these critical parameters. rsc.org

High-Resolution Mass Spectrometry (HRMS): This is a primary tool for determining isotopic enrichment. nih.gov By analyzing the mass-to-charge ratio with high accuracy, HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologs). The relative abundance of the ion corresponding to the fully deuterated molecule versus ions of partially deuterated or non-deuterated molecules allows for the calculation of isotopic purity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS provides information on the degree of deuteration, NMR spectroscopy (specifically ¹H NMR and ²H NMR) is essential for confirming the structural integrity of the molecule and the specific positions of the deuterium atoms. The absence of signals in a ¹H NMR spectrum at specific chemical shifts, where protons would normally appear, indicates successful deuterium substitution.

The combination of these methods provides a comprehensive evaluation of the final product, ensuring it meets the stringent requirements for use as an internal standard. rsc.org

Table 1: Comparison of Analytical Methods for Isotopic Purity Assessment
TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HRMS)Isotopic enrichment, relative abundance of isotopologs (D₀-Dₙ)High sensitivity, low sample consumption, rapid analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural integrity, position of deuterium labelsConfirms location of deuterium atoms, provides insights into relative purity. rsc.org

Considerations for Batch-to-Batch Consistency in Deuterated Standard Preparation

Ensuring consistency across different production batches of this compound is critical for its role as a reliable quantitative standard in long-term studies or routine analyses. musechem.com Variations between batches can introduce significant errors in quantification. crimsonpublishers.comlcms.cz

Key quality control parameters that must be rigorously monitored include:

Isotopic Enrichment: The percentage of deuterium incorporation must be consistent from batch to batch. A stable and high level of enrichment minimizes interference from unlabeled or partially labeled species.

Chemical Purity: The standard must be free from chemical impurities that could interfere with the analysis or degrade over time. Standard chromatographic techniques like GC-MS or LC-MS are used to assess chemical purity.

Stability of the Label: The deuterium labels must be chemically stable and not prone to back-exchange with protons from the solvent or matrix. While C-D bonds are generally stable, the synthesis strategy should avoid placing labels in chemically labile positions.

Documentation and Certification: Each batch must be accompanied by a Certificate of Analysis detailing its isotopic enrichment, chemical purity, and the analytical methods used for verification. This ensures traceability and allows users to account for any minor variations. aphl.org

Maintaining consistency requires a well-documented and controlled manufacturing process, from the synthesis of deuterated precursors to the purification and final analysis of the labeled product. thermofisher.com The use of stable isotope-labeled standards is intended to correct for variations during sample preparation and analysis, but this is only effective if the standard itself is consistent and well-characterized. nih.gov

Table 2: Key Parameters for Batch-to-Batch Consistency
ParameterAcceptance Criteria (Typical)Rationale
Isotopic Enrichment>98%Ensures a distinct mass signal and minimizes isotopic crosstalk.
Chemical Purity>99%Prevents interference from chemical impurities during analysis.
Unlabeled Species (D₀)<0.5%Avoids artificially inflating the signal of the native analyte.

Advanced Analytical Methodologies Utilizing Bis 2 Ethylhexyl Adipate D8

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative analysis. sigmaaldrich.com The core principle of IDMS involves introducing a known quantity of an isotopically labeled version of the analyte, such as Bis(2-ethylhexyl)adipate-d8, into the sample at the earliest stage of analysis. sigmaaldrich.comshimadzu.com This labeled compound, often referred to as an internal standard, exhibits nearly identical chemical and physical properties to its non-labeled counterpart, the analyte of interest (in this case, Bis(2-ethylhexyl)adipate or DEHA). sigmaaldrich.comyonsei.ac.kr Because the labeled and unlabeled compounds behave similarly during extraction, cleanup, and instrumental analysis, any loss of the analyte during sample preparation will be accompanied by a proportional loss of the labeled standard. sigmaaldrich.com By measuring the ratio of the native analyte to its isotopic analog using a mass spectrometer, analysts can accurately calculate the initial concentration of the analyte, effectively correcting for procedural variations and matrix-induced interferences. sigmaaldrich.comshimadzu.com This approach significantly enhances the precision and reliability of quantitative results compared to methods relying on external or traditional internal standards. sigmaaldrich.comyonsei.ac.kr

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile organic compounds like Bis(2-ethylhexyl)adipate (DEHA). rsc.orgepa.gov In numerous environmental and food monitoring programs, GC-MS is the method of choice for separating DEHA from complex mixtures before its detection and quantification. nih.govresearchgate.net The use of this compound as an internal standard in these GC-MS methods is crucial for accurate quantification via isotope dilution. yonsei.ac.krresearchgate.net

For instance, studies analyzing DEHA in food composite samples have employed solvent and dispersive solid-phase extraction followed by GC-MS, using the isotope dilution method for quantification. researchgate.net Similarly, a method for the simultaneous determination of phthalates, adipate (B1204190), and polycyclic aromatic hydrocarbons in edible oils utilized ID-GC-MS, demonstrating high accuracy with recoveries between 80.6% and 97.8% and relative standard deviations from 0.92% to 10.6%. yonsei.ac.kr The United States Environmental Protection Agency (EPA) Method 1625 is a prominent example of a standardized procedure that uses isotope dilution GC-MS to determine semi-volatile organic pollutants, including adipates, in wastewater. shimadzu.com In the analysis of atmospheric particles, a sensitive GC-high-resolution mass spectrometry (GC-HRMS) method was developed for DEHA, achieving detection limits in the picogram per microliter range. rsc.org

Parameter GC-MS Method for DEHA and other SVOCs Reference
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) nih.govresearchgate.net
Internal Standard Isotopically labeled analogs (e.g., this compound) shimadzu.comyonsei.ac.kr
Quantification Isotope Dilution yonsei.ac.krresearchgate.net
Application Analysis of DEHA in food, edible oils, water, and air particles yonsei.ac.krrsc.orgresearchgate.net
Performance High accuracy and precision, with low limits of detection (LODs) yonsei.ac.krrsc.org

While GC-MS is common, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for analyzing DEHA and its metabolites, especially in biological matrices. unam.mxnih.gov LC-MS is advantageous for compounds that are thermally labile or require derivatization for GC analysis. unam.mx The use of isotopically labeled standards like this compound is equally critical in LC-MS to ensure accuracy through isotope dilution, compensating for matrix effects and variations in instrument response. sigmaaldrich.com

A key application is in human biomonitoring, where LC-MS/MS is used to measure DEHA metabolites in urine. nih.gov For example, an online Solid-Phase Extraction-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (online-SPE-HPLC-MS/MS) method was developed and validated for the determination of three specific DEHA metabolites: mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA). nih.gov This method proved suitable for biomonitoring DEHA exposure in human populations. nih.gov The fundamental advantage of using a deuterated standard in such LC-MS applications is its ability to co-elute with the analyte, experiencing the same ionization suppression or enhancement, which allows for accurate correction. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS), often paired with gas or liquid chromatography, provides enhanced specificity and sensitivity for the analysis of compounds like DEHA in highly complex samples. rsc.org Instruments such as Orbitrap mass spectrometers can acquire data with high mass accuracy, allowing for confident identification of analytes based on their exact mass. rsc.orgmzcloud.org

A GC-HRMS method was developed for the targeted analysis of DEHA and various phthalates in atmospheric particulate matter (PM2.5). rsc.org This method demonstrated excellent sensitivity, with estimated limits of detection (LODs) for DEHA ranging from 5.5 to 17 pg/µL. rsc.org The high resolving power of the mass spectrometer helps to distinguish target analytes from isobaric interferences, which are common in complex environmental matrices. The use of this compound in conjunction with HRMS combines the benefits of isotope dilution for quantification with the high confidence in identification provided by accurate mass measurement, representing a state-of-the-art analytical approach.

Development and Validation of Sample Preparation Protocols

The reliability of any quantitative analysis heavily depends on the efficacy of the sample preparation protocol. For compounds like DEHA, which are found in a wide array of sample types, robust extraction and cleanup procedures are essential. researchgate.netunam.mx The validation of these protocols, often using this compound, ensures that the method is fit for its intended purpose, evaluating parameters such as linearity, accuracy, precision, and limits of detection. unam.mx

The choice of extraction technique is dictated by the analyte's properties and the complexity of the sample matrix. unam.mx For DEHA, several methods have been developed and applied to matrices ranging from water and soil to food and biological fluids. nih.govresearchgate.netunam.mx

Liquid-Liquid Extraction (LLE): A traditional method where the sample is partitioned between two immiscible liquid phases. For aqueous samples, LLE with solvents like dichloromethane (B109758) has been used to extract DEHA. nih.govmdpi.com

Solid-Phase Extraction (SPE): Widely used for both cleanup and concentration of analytes from liquid samples. nih.govunam.mx For water analysis, samples can be passed through a cartridge containing a C18 sorbent, which retains DEHA and other organic compounds. nih.gov The analytes are then eluted with a small volume of an organic solvent. nih.gov Polymeric sorbents are also used, especially for complex aqueous samples, due to their wide selectivity and resistance to clogging. windows.net For biological samples like urine, online SPE coupled directly to an LC-MS/MS system automates the extraction and analysis, improving throughput and reducing contamination. nih.gov

Solvent and Dispersive Solid-Phase Extraction (dSPE): This approach, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is highly effective for complex solid samples like food and soil. researchgate.netresearchgate.net A typical procedure involves an initial extraction with a solvent (e.g., a dichloromethane/n-hexane mixture), followed by a cleanup step where a "dispersive" sorbent is added to the extract to remove interfering matrix components. researchgate.netresearchgate.net For example, a method for analyzing DEHA in food composites from the Canadian Total Diet Study used a combination of solvent and dSPE. researchgate.net

The following table summarizes extraction techniques applied to different matrices for DEHA analysis.

Extraction TechniqueMatrix TypeTarget Analyte(s)Typical Solvents/SorbentsReference
Liquid-Solid Extraction (SPE)Drinking WaterDEHA and other organic compoundsC18 bonded silica, Polymeric Sorbents nih.govwindows.net
Solvent & Dispersive SPEFood Composites (meat, fish, cheese)DEHAEthyl Acetate, C18/PSA sorbents researchgate.net
QuEChERSSoilPhthalate (B1215562) esters including DEHADichloromethane/n-hexane, C18/PSA researchgate.net
Online SPEHuman UrineDEHA metabolitesPolymeric Sorbent nih.gov
Solid Phase Microextraction (SPME)Aqueous SamplesPhthalate esters- researchgate.net

Matrix effects are a significant challenge in mass spectrometry-based analysis, especially when using electrospray ionization (ESI) in LC-MS. sigmaaldrich.com These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. sigmaaldrich.com

The most effective strategy to combat matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. sigmaaldrich.comyonsei.ac.kr Because the deuterated standard has virtually the same retention time and ionization efficiency as the native analyte, it is affected by matrix interferences in the same way. sigmaaldrich.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is cancelled out. sigmaaldrich.comshimadzu.com This ensures that the quantitative result remains accurate even when signal suppression or enhancement occurs. Spiking the sample with this compound before any extraction or cleanup steps ensures that it accounts not only for matrix effects in the instrument but also for any analyte loss during the entire sample preparation procedure. sigmaaldrich.com

Quality Assurance and Quality Control in Deuterated Standard Utilization

The use of deuterated internal standards, such as this compound, is a cornerstone of modern analytical chemistry, particularly in quantitative mass spectrometry techniques. clearsynth.com To ensure the reliability and validity of analytical results, robust Quality Assurance (QA) and Quality Control (QC) procedures are essential. QA encompasses the planned activities a laboratory undertakes to ensure that its quality requirements will be met, while QC refers to the specific measures used to confirm that these requirements have been achieved. nih.gov

In the context of utilizing this compound, QA/QC protocols are designed to monitor and control the performance of the entire analytical method, from sample preparation to final data analysis. nih.govdefra.gov.uk The fundamental advantage of using a deuterated internal standard is its chemical and physical similarity to the target analyte, Bis(2-ethylhexyl)adipate (DEHA). researchgate.net This similarity allows it to compensate for variations in sample extraction, cleanup, derivatization, and instrument response, including matrix effects and ionization suppression. clearsynth.comnih.gov

Effective QA/QC when using this compound involves several key practices:

Purity and Characterization: The isotopic and chemical purity of the this compound standard must be verified and documented. nih.gov Suppliers typically provide a certificate of analysis detailing this information. lgcstandards.com

Standard Preparation and Storage: Procedures for preparing stock and working solutions of the deuterated standard must be meticulously documented. aphl.org This includes details on the solvent used, the exact concentration, and storage conditions to prevent degradation. nih.govaphl.org

Internal Standard Spiking: The internal standard must be added to all samples, calibrators, and quality control samples at a known and constant concentration at the earliest possible stage of the sample preparation process. nih.gov This ensures that it experiences the same procedural variations as the target analyte.

Monitoring Internal Standard Response: The absolute response of this compound is monitored across an analytical batch. A significant deviation in its signal can indicate a problem with the extraction process or instrument performance for that specific sample.

By implementing these measures, laboratories can have high confidence in the accuracy and precision of the quantitative data generated for the target analyte, DEHA. clearsynth.comdefra.gov.uk

Calibration and Linearity Assessments

In quantitative analytical methods, establishing a linear relationship between the instrument response and the concentration of the analyte is critical. The use of this compound as an internal standard is instrumental in achieving and verifying this linearity for its non-labeled analogue, DEHA. lcms.czresearchgate.net

A calibration curve is constructed by analyzing a series of standards containing known concentrations of DEHA and a constant concentration of this compound. au.dk Instead of plotting the absolute response of the analyte, the y-axis represents the ratio of the analyte's peak area to the internal standard's peak area. The x-axis represents the known concentration of the analyte. lcms.cz This ratioing technique corrects for variations in injection volume and instrument response, leading to a more precise and accurate calibration model. clearsynth.comresearchgate.net

The linearity of the resulting curve is assessed using several criteria:

Correlation Coefficient (r or r²): This value indicates how well the data points fit a straight line. While a value close to 1.0 (e.g., >0.99) is desired, it is not sufficient on its own to prove linearity. researchgate.netresearchgate.net

Residuals Plot: A visual inspection of the residuals (the difference between the actual and predicted response ratios) plotted against concentration should show a random pattern around zero. au.dk A trend or funnel shape in the residuals plot can indicate non-linearity or heteroscedasticity (non-constant variance). researchgate.net

Response Factor (RF) Stability: The response factor is calculated for each calibration level. The relative standard deviation (%RSD) of the response factors across the calibration range should be within a pre-defined acceptance limit, often specified as less than 15% or 20%. lcms.czthermofisher.com

Research and standardized methods have demonstrated the linearity of analytical procedures for DEHA using deuterated internal standards over wide concentration ranges. For instance, a method for analyzing semi-volatile organic compounds, including bis(2-ethylhexyl) adipate, demonstrated linearity from 0.5 µg/L to 250 µg/L, with the %RSD of the response factors falling within the method's acceptance limit of <20%. thermofisher.com Another study validating a method for DEHA migration confirmed the linearity of the working range from 5 to 25 mg kg⁻¹. researchgate.net

Table 1: Examples of Linearity Assessment for Methods Analyzing Bis(2-ethylhexyl)adipate (DEHA) Using an Internal Standard
Concentration RangeMatrixLinearity CriterionAcceptance LimitSource
0.5–250 µg/LDichloromethane (Solvent)Response Factor (RF) %RSD&lt;20% thermofisher.com
5–25 mg kg⁻¹Food Simulant (Isooctane)Regression Significance and Lack-of-Fit TestNo lack of fit observed researchgate.net
Not SpecifiedFood SimulantsLinear Regression Coefficient (R²) and Residuals PlotNot Specified au.dk
Not SpecifiedCannabis MatricesArea Ratio %RSD&lt;15% lcms.cz
0.2–200 µg/LNot SpecifiedCorrelation Coefficient (r²)&gt;0.99 researchgate.net

Evaluation of Method Repeatability, Precision, and Robustness

Beyond linearity, a validated analytical method must demonstrate acceptable repeatability, precision, and robustness. The use of this compound as an internal standard significantly contributes to achieving high performance in these areas for the analysis of DEHA. clearsynth.comlcms.cz

Repeatability (Intra-assay Precision): This measures the agreement between results of successive measurements of the same sample carried out under the same conditions (same analyst, same instrument, short interval of time). researchgate.net It is typically expressed as the relative standard deviation (%RSD) of a set of replicate measurements. au.dk

Precision (Intermediate Precision): This assesses the variability of results within a single laboratory over a longer period, accounting for variations such as different analysts, different days, or different instruments. researchgate.net Like repeatability, it is expressed as %RSD.

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage. Examples of tested parameters include minor changes in migration temperature or time for food contact material testing. researchgate.net

Studies utilizing isotope dilution methods, where a deuterated standard like this compound is paired with its corresponding analyte, consistently report excellent method performance. For example, a method for determining 75 food packaging substances, including DEHA, demonstrated repeatability with RSDs smaller than 15%. au.dk Similarly, an intralaboratory validation of a method for DEHA migration from food packaging found the method to have adequate repeatability, intermediate precision, and robustness. researchgate.net The use of deuterated analogues has been shown to produce robust and reproducible results across different complex sample matrices. lcms.cz

Table 2: Findings on Repeatability, Precision, and Robustness for Methods Analyzing Bis(2-ethylhexyl)adipate (DEHA)
ParameterFindingMetricSource
RepeatabilityAdequate performance demonstratedRelative Standard Deviation (RSD) researchgate.net
Intermediate PrecisionAdequate performance demonstratedNot Specified researchgate.net
RobustnessRobust for migration temperature (±3 °C) and time (±30 min)Not Specified researchgate.net
RepeatabilitySufficient accuracy demonstratedRSDs &lt; 15% au.dk
ReproducibilityMethod shown to be robust and reproducibleNot Specified lcms.cz
PrecisionAcceptable performance for plasticizer analysisRSDs &lt; 20% nih.gov

Environmental Fate and Distribution Studies Employing Bis 2 Ethylhexyl Adipate D8 As a Tracer

Global and Regional Occurrence Patterns of Bis(2-ethylhexyl)adipate

The widespread use of DEHA in various consumer products, most notably as a plasticizer in food packaging films, has led to its ubiquitous presence in the environment. canada.caacs.orgmst.dk Monitoring studies across the globe have consistently detected DEHA in various environmental compartments, including indoor and outdoor air, water, sediment, and biota. The accuracy of these measurements heavily relies on robust analytical methods, which frequently employ Bis(2-ethylhexyl)adipate-d8 as an internal standard to correct for matrix effects and variations in instrument response.

Research has shown that DEHA is a common contaminant in household dust, with concentrations varying based on factors like flooring material. mdpi.com For instance, higher dust loads and associated plasticizer concentrations have been observed on parquet flooring compared to tile. mdpi.com In a study of PM10 samples, plasticizer mass fractions ranged from 5 µg g−1 to 17 mg g−1. mdpi.com The use of deuterated standards in such studies is critical for achieving the necessary analytical precision. mdpi.com

Food is considered a significant pathway for human exposure to DEHA, primarily due to its migration from PVC-based plastic wrap. researchgate.netresearchgate.net A Canadian study analyzing food composite samples utilized DEHA-d8 for accurate quantification, finding the highest concentrations in ground beef (11 μg/g) and beef steak (9.9 μg/g). researchgate.net Similarly, a study of cheese samples packaged in DEHA-plasticized cling films found DEHA levels ranging from 0.71 to 879 μg/g, while it was not detected in cheese packaged in non-plasticized rigid plastics. researchgate.net These findings, made reliable through the use of isotopic standards, highlight the importance of food packaging as a source of DEHA in the human diet. researchgate.netresearchgate.net

The following table summarizes the occurrence of DEHA in various samples, with the knowledge that such data is often obtained using methods reliant on deuterated standards like DEHA-d8.

Sample MatrixLocationConcentration RangeReference
Household Dust (PM10)Not Specified5 µg/g to 17 mg/g mdpi.com
Ground BeefCanada11 µg/g (average) researchgate.net
Beef SteakCanada9.9 µg/g (average) researchgate.net
Cheese (in plasticized film)Not Specified0.71 to 879 µg/g researchgate.net
Finished Drinking WaterUSADetected at µg/L levels researchgate.net
Major Rivers and LakesUSA0.25 to 1.0 µg/L researchgate.net

Environmental Compartmentalization and Transport Dynamics

Understanding how DEHA partitions among different environmental compartments—air, water, soil, and sediment—is crucial for predicting its transport and potential for exposure. Fugacity models, which predict the environmental distribution of chemicals, suggest that DEHA will predominantly reside in soil and sediment upon its release. science.gov These models, and the field measurements that validate them, depend on accurate physicochemical property data and environmental concentration measurements, the latter of which are often obtained using DEHA-d8.

In the atmosphere, semivolatile organic compounds (SVOCs) like DEHA exist in both the gas phase and adsorbed to particulate matter. nih.gov This gas-particle partitioning is a key factor in their atmospheric transport and deposition. nih.gov The vapor pressure of DEHA suggests it will be present in both phases. nih.govcpsc.gov Vapor-phase DEHA can be degraded by hydroxyl radicals, while particulate-phase DEHA can be removed through wet and dry deposition. nih.govcpsc.gov

Studies analyzing organic compounds in fine particulate matter (PM2.5) have utilized DEHA-d8 as an internal standard to quantify DEHA concentrations. d-nb.info One such study in Japan simultaneously measured 50 non-polar organic compounds, providing valuable data for understanding the composition of atmospheric particles and for source apportionment. d-nb.info The reliable quantification afforded by the use of DEHA-d8 is essential for developing and validating models of atmospheric transport and deposition. d-nb.info

When released into water, DEHA is expected to adsorb strongly to suspended solids and sediment due to its low water solubility and high octanol-water partition coefficient. science.gov This limits its mobility in the aqueous phase. science.gov In soil, DEHA is also considered to have low mobility. uliege.be

Investigations into the presence of DEHA in aquatic environments have detected it in surface and drinking water, albeit typically at low concentrations. researchgate.net For example, a survey of major rivers and lakes in the United States found DEHA in 7% of samples at concentrations ranging from 0.25 to 1.0 µg/L. researchgate.net The analytical methods for such trace-level detection often rely on techniques like gas chromatography-mass spectrometry (GC-MS) with the use of internal standards such as DEHA-d8 to ensure accuracy.

The interface between sediment and water is a critical zone for the exchange of hydrophobic compounds like DEHA. Due to its properties, DEHA that enters aquatic systems is likely to partition to sediment. nih.govepa.gov Over time, processes such as resuspension and bioturbation can lead to the release of sediment-bound contaminants back into the water column. While specific studies using DEHA-d8 as a tracer to directly measure these exchange rates were not found, the accurate measurement of DEHA concentrations in both sediment and porewater, facilitated by deuterated standards, is a prerequisite for modeling and understanding these interfacial dynamics. epa.govdiva-portal.org

Biogeochemical Cycling and Persistence Investigations

The persistence of DEHA in the environment is determined by its susceptibility to various degradation processes. Model experiments have shown that DEHA can be readily biodegraded in activated sludge systems. researchgate.net The estimated half-life for its degradation in the atmosphere by reaction with hydroxyl radicals is approximately 0.63 days. nih.gov In water, hydrolysis is expected to be a slow process at neutral pH but can become more significant under basic conditions. nih.gov

While DEHA is biodegradable, its continuous release into the environment from numerous sources can lead to its pseudo-persistence, meaning it is consistently present despite its degradation. acs.org Studies investigating the biodegradation of plastic polymers can utilize carbon-13 labeled compounds to follow the degradation process, a principle that could theoretically be applied with DEHA-d8 to trace its breakdown products in complex environmental systems. researchgate.net

A study investigating the transfer of SVOCs from consumer products to indoor air and dust used deuterium-labeled substances, including DEHA, to track their distribution. researchgate.net This research highlighted that less volatile substances like DEHA are found in lower concentrations in air and dust compared to more volatile compounds, suggesting that other indoor surfaces act as significant sinks. researchgate.net Such studies, which border on tracer experiments, demonstrate the utility of isotopically labeled compounds in understanding the micro-environmental cycling of plasticizers.

Degradation Pathways and Mechanistic Insights of Bis 2 Ethylhexyl Adipate

Abiotic Transformation Processes and Kinetics

Bis(2-ethylhexyl)adipate (DEHA) is susceptible to various abiotic transformation processes in the environment, which play a crucial role in its environmental fate and persistence. These processes primarily include photochemical degradation, hydrolysis, and oxidative radical reactions.

Photochemical Degradation Mechanisms

DEHA can undergo direct photolysis in the environment because it contains a functional group capable of absorbing light at wavelengths greater than 290 nm. guidechem.comnih.gov This absorption of ultraviolet radiation can lead to the excitation of the molecule and subsequent chemical breakdown. The primary mechanism of photochemical degradation is the cleavage of the ester bonds, which are the most reactive sites in the molecule. This can lead to the formation of various smaller molecules.

In the atmosphere, DEHA is expected to exist in both the vapor and particulate phases due to its low vapor pressure. guidechem.comechemi.com The vapor-phase DEHA is susceptible to degradation by photochemically-produced hydroxyl radicals. guidechem.comechemi.com

Hydrolytic Cleavage Pathways under Environmental Conditions

Hydrolysis is a significant degradation pathway for DEHA in aquatic environments. This process involves the cleavage of the ester bonds by water, leading to the formation of mono(2-ethylhexyl)adipate (MEHA), 2-ethylhexanol, and adipic acid. guidechem.comnih.gov The rate of hydrolysis is influenced by pH and temperature.

The hydrolysis of DEHA is base-catalyzed. nih.gov Estimated hydrolysis half-lives are approximately 3 years at a pH of 7 and 120 days at a pH of 8, indicating that the degradation is faster under alkaline conditions. nih.gov In acidic conditions, the hydrolysis rate is significantly slower.

The initial hydrolysis step, which is considered the rate-limiting step in biotic degradation as well, results in the formation of MEHA and 2-ethylhexanol. nih.gov Subsequently, MEHA can be further hydrolyzed to adipic acid and another molecule of 2-ethylhexanol.

Oxidative Radical Reactions in Atmospheric and Aquatic Environments

In the atmosphere, the primary degradation pathway for vapor-phase DEHA is its reaction with photochemically-produced hydroxyl radicals (•OH). guidechem.comechemi.com The estimated rate constant for this reaction is 2.5 x 10⁻¹¹ cm³/molecule-sec at 25°C. guidechem.comechemi.com This corresponds to an atmospheric half-life of about 0.63 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. guidechem.comechemi.com

The reaction with hydroxyl radicals likely involves hydrogen abstraction from the alkyl chains or addition to the carbonyl oxygen, leading to the formation of various degradation products. While specific products for DEHA are not extensively detailed in the available literature, by analogy with other esters, the reaction is expected to lead to the formation of smaller, more oxidized compounds.

Abiotic ProcessEnvironmental CompartmentKey ReactantsEstimated Half-lifePrimary Products
Photochemical DegradationAtmosphere, WaterUV light, Hydroxyl radicals0.63 days (atmospheric)Smaller organic molecules
Hydrolytic CleavageWater, SoilWater3 years (pH 7), 120 days (pH 8)Mono(2-ethylhexyl)adipate, 2-Ethylhexanol, Adipic acid
Oxidative Radical ReactionsAtmosphereHydroxyl radicals0.63 daysOxidized degradation products

Biotic Degradation Mechanisms by Microbial Communities

The biodegradation of DEHA by microbial communities is a critical process for its removal from the environment. Various microorganisms have been shown to utilize DEHA and structurally similar compounds as a source of carbon and energy.

Characterization of Degrading Microbial Strains and Consortia

While specific consortia for DEHA degradation are not extensively documented, studies on the biodegradation of structurally similar phthalate (B1215562) esters provide insights into the types of microorganisms that are likely involved. Bacterial consortia containing species of Unclassified Comamonadaceae, Achromobacter, and Pseudomonas have been identified as effective degraders of di(2-ethylhexyl) phthalate (DEHP). nih.gov It is plausible that similar consortia are capable of degrading DEHA.

A synthetic bacterial consortium (A02), consisting of three marine bacteria, demonstrated enhanced degradation of DEHP, suggesting that microbial consortia can be more effective than individual strains. nih.gov One of the key mechanisms in the enhanced degradation by the consortium was the ability of different members to utilize the degradation intermediates. nih.gov Similarly, a consortium of three Pseudomonas species showed more efficient degradation of DEHP compared to individual inoculations. researchgate.net

Individual bacterial strains known to degrade phthalates, and therefore potentially DEHA, include species from the genera Mycobacterium, Gordonia, and various spore-forming bacteria. researchgate.netnih.govresearchgate.net

Enzymatic Hydrolysis and Subsequent Metabolite Formation

The initial and rate-limiting step in the microbial degradation of DEHA is the enzymatic hydrolysis of the ester bonds. nih.gov This process is catalyzed by esterases, which break down the diester into mono(2-ethylhexyl)adipate (MEHA) and 2-ethylhexanol. nih.govplasticisers.org Further hydrolysis of MEHA yields adipic acid and a second molecule of 2-ethylhexanol. researchgate.net

The subsequent metabolism of these primary degradation products has been studied. The 2-ethylhexanol pathway involves its conversion to 2-ethylhexanoic acid, which can then be further metabolized. nih.gov Adipic acid, being a dicarboxylic acid, can be utilized by microorganisms through the β-oxidation pathway.

A study on the biodegradation of alkylbutoxyethyl adipates showed that the mechanism involves sequential hydrolysis of the ester bonds, forming a monoester, which is an unstable intermediate. researchgate.net The resulting alcohols are then rapidly attacked by microorganisms and converted to the corresponding acids. researchgate.net

The degradation of DEHP by a bacterial consortium was shown to proceed through a de-esterification pathway, highlighting the importance of this initial enzymatic step. researchgate.net A novel esterase, GoEst15, from Gordonia sp. has been identified, which can hydrolyze DEHP and other phthalate esters to their corresponding monoalkyl phthalates. nih.gov It is likely that similar enzymes are responsible for the hydrolysis of DEHA.

Microbial Strain/ConsortiumSubstrate(s)Key EnzymesDegradation Products
Unclassified Comamonadaceae, Achromobacter, Pseudomonas consortium (K1)Di(2-ethylhexyl) phthalate (DEHP)EsterasesMono(2-ethylhexyl) phthalate, Phthalic acid
Synthetic marine bacterial consortium (A02)Di(2-ethylhexyl) phthalate (DEHP)EsterasesMono(ethylhexyl) phthalate, Protocatechuic acid
Pseudomonas sp. consortiumDi(2-ethylhexyl) phthalate (DEHP)EsterasesPhthalic acid
Gordonia sp. strain 5FPhthalate esters (including DEHP)Esterase (GoEst15), Mono(2-ethylhexyl) phthalate hydrolase (GoEstM1)Monoalkyl phthalates, Phthalic acid
General microbial degradation of DEHABis(2-ethylhexyl)adipate (DEHA)EsterasesMono(2-ethylhexyl)adipate, 2-Ethylhexanol, Adipic acid, 2-Ethylhexanoic acid

Microbial Mineralization and Co-metabolism Studies

The complete mineralization of Bis(2-ethylhexyl)adipate (DEHA) to carbon dioxide and water by a single microbial strain is a complex process and often not fully achieved in the environment. Studies have shown that while many microorganisms can initiate the degradation of DEHA, the complete breakdown of its intermediate metabolites can be challenging, often requiring the synergistic action of a microbial consortium or the presence of a co-substrate.

Co-metabolism, the process in which a microorganism degrades a substance that it cannot use as a primary energy or carbon source, has been identified as a crucial mechanism for DEHA degradation. A notable example involves the bacterium Rhodococcus rhodochrous. Research has demonstrated that R. rhodochrous is capable of completely degrading DEHA, but only in the presence of a suitable co-substrate such as hexadecane. researchgate.net When grown with hexadecane, the bacterium can effectively break down the DEHA molecule. However, this process can lead to the accumulation of certain metabolic intermediates. researchgate.net

In the absence of a co-substrate, the degradation of DEHA by Rhodococcus rhodochrous is negligible. researchgate.net This highlights the importance of environmental context in the biodegradation of this plasticizer. The presence of other carbon sources can stimulate the necessary enzymatic activities for the breakdown of complex molecules like DEHA.

While co-metabolism can lead to the complete disappearance of the parent DEHA compound, the process does not always result in complete mineralization. The degradation can sometimes halt at the stage of stable, and occasionally toxic, intermediate products. For instance, studies on R. rhodochrous have shown an accumulation of metabolites such as 2-ethylhexanol and 2-ethylhexanoic acid during the degradation of DEHA with a co-substrate. researchgate.net Further breakdown of these intermediates, particularly the recalcitrant 2-ethylhexanoic acid, was not observed in these studies, suggesting that complete mineralization was not achieved by this single organism under the tested conditions. researchgate.net

The following table summarizes the findings from a key co-metabolism study on DEHA degradation.

MicroorganismCo-substrateDEHA DegradationKey Findings
Rhodococcus rhodochrousHexadecaneCompleteDegradation of DEHA was dependent on the presence of the co-substrate. The process resulted in the accumulation of intermediate metabolites. researchgate.net
Rhodococcus rhodochrousNoneNegligibleThe bacterium alone could not significantly degrade DEHA. researchgate.net

Identification and Structural Elucidation of Transformation Products

The microbial degradation of Bis(2-ethylhexyl)adipate proceeds through a series of biochemical reactions, leading to the formation of various transformation products. The identification and structural elucidation of these metabolites are crucial for understanding the degradation pathway and the ultimate environmental fate of DEHA. The primary mechanism initiating the breakdown of DEHA is the enzymatic hydrolysis of its ester bonds.

This initial hydrolytic step is catalyzed by esterase enzymes produced by microorganisms, which cleave one or both of the ester linkages in the DEHA molecule. This results in the formation of mono(2-ethylhexyl) adipate (B1204190) (MEHA) and 2-ethylhexanol. Further hydrolysis of MEHA yields adipic acid and another molecule of 2-ethylhexanol.

The alcohol intermediate, 2-ethylhexanol, can then undergo oxidation to form 2-ethylhexanoic acid. In some degradation pathways, 2-ethylhexanol can also be oxidized to 2-ethylhexanal. The formation of these transformation products has been confirmed in studies with the bacterium Rhodococcus rhodochrous. researchgate.net

The structural elucidation of these transformation products is typically achieved using analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS). This powerful method allows for the separation of the different compounds in a sample, and the mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of each compound, enabling its definitive identification.

The key transformation products identified from the microbial degradation of DEHA are summarized in the table below.

Transformation ProductMethod of IdentificationPrecursor Compound
Mono(2-ethylhexyl) adipateInferred from pathwayBis(2-ethylhexyl)adipate
Adipic acidInferred from pathwayMono(2-ethylhexyl) adipate
2-EthylhexanolGC-MSBis(2-ethylhexyl)adipate / Mono(2-ethylhexyl) adipate
2-Ethylhexanoic acidGC-MS2-Ethylhexanol
2-EthylhexanalInferred from pathway2-Ethylhexanol

It is important to note that the persistence of some of these transformation products, such as 2-ethylhexanoic acid, can be of environmental concern as they may exhibit their own toxicological properties. researchgate.net

Metabolic Pathway Elucidation Using Bis 2 Ethylhexyl Adipate D8 As a Tracer

In Vitro Metabolic Studies in Biological Systems

In vitro systems, such as isolated liver microsomes, provide a controlled environment to study the initial steps of xenobiotic metabolism. nih.govfrontiersin.org

Enzymatic Hydrolysis by Esterases and Other Biocatalysts

The primary metabolic reaction that DEHA undergoes is hydrolysis, catalyzed by non-specific esterases and lipases present in various tissues, particularly the liver and pancreas. nih.gov In vitro studies utilizing human liver microsomes confirm that DEHA is rapidly hydrolyzed. nih.govfrontiersin.org This enzymatic cleavage breaks one of the ester bonds, releasing an alcohol moiety, 2-ethylhexanol, and forming the monoester metabolite, mono-(2-ethylhexyl) adipate (B1204190) (MEHA). cpsc.gov Further hydrolysis of MEHA can then occur, yielding adipic acid and another molecule of 2-ethylhexanol. nih.govcpsc.gov The efficiency of this hydrolysis is a critical determinant of the subsequent metabolic cascade. The enzyme-catalyzed esterification of adipic acid and 2-ethylhexanol can also be performed using lipases, such as from Candida antarctica, to synthesize DEHA, demonstrating the reversible nature of the reaction under specific conditions. plasticisers.org

Identification of Monoester and Dicarboxylic Acid Metabolites

Following enzymatic hydrolysis in vitro, a profile of specific metabolites can be identified. Using human liver microsomes, studies have unequivocally identified MEHA as a specific biomarker for DEHA exposure and adipic acid as a non-specific product. nih.gov Adipic acid was found to be the major in vitro metabolite of DEHA. nih.gov

In addition to simple hydrolysis, phase I metabolism involves oxidative processes. Further investigations of DEHA's metabolism in human liver microsomes have tentatively identified specific metabolites resulting from the oxidation of the 2-ethylhexyl chain. nih.gov These include mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA), which are analogous to the oxidative metabolites of the plasticizer DEHP. nih.gov The formation of these oxidized monoesters occurs at much lower concentrations than adipic acid. cpsc.gov

Table 1: Key In Vitro Metabolites of Bis(2-ethylhexyl)adipate (DEHA)

Metabolite Name Abbreviation Type
Mono-(2-ethylhexyl) adipate MEHA Monoester (hydrolysis product)
Adipic acid AA Dicarboxylic acid (hydrolysis product)
Mono-2-ethylhydroxyhexyl adipate MEHHA Oxidized Monoester

This table summarizes the primary metabolites identified in in vitro studies using systems such as human liver microsomes. nih.govcpsc.gov

In Vivo Tracing of Metabolic Transformations in Model Organisms

In vivo studies using animal models are essential to understand the complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME). msdvetmanual.comfao.orgbiotechfarm.co.il The use of labeled compounds like DEHA-d8 or ¹⁴C-DEHA is critical for these analyses. medchemexpress.comnih.gov

Absorption, Distribution, and Excretion Dynamics in Animal Models

Following oral administration in animal models such as rats and mice, DEHA is rapidly absorbed from the gastrointestinal tract and hydrolyzed to its monoester, MEHA, and adipic acid. cpsc.govnih.gov Whole-body autoradiography studies using ¹⁴C-labeled DEHA have provided detailed insights into its distribution. nih.gov In the first 24 hours after administration, high levels of radioactivity were observed in the liver, kidneys, and body fat. nih.gov The substance is also excreted significantly in the urine and, particularly for the 2-ethylhexyl moiety, in the bile, suggesting evidence of enterohepatic circulation. nih.gov Studies in humans confirm rapid metabolism, with the majority of metabolites being excreted within 24 hours. nih.gov There appears to be no significant long-term retention or accumulation of DEHA or its metabolites in the tissues of mice. nih.gov

Table 2: Summary of Pharmacokinetic Findings for DEHA in Animal and Human Studies

Parameter Finding Species Citation
Absorption Rapidly absorbed and hydrolyzed after oral administration. Rats, Humans cpsc.govnih.gov
Distribution Highest concentrations found in liver, kidneys, and body fat. Mice, Rats nih.gov
Metabolism Primary route is hydrolysis to MEHA and adipic acid, followed by oxidation. Rats, Humans nih.govfrontiersin.orgcpsc.gov
Excretion Primarily via urine; evidence of biliary excretion and enterohepatic circulation. Rats, Humans nih.govnih.gov

| Elimination Half-Life | Elimination half-lives for specific metabolites are short, e.g., 2.1-3.8 hours for 5cx-MEPA in humans. | Humans | nih.gov |

Characterization of Metabolite Profiles in Biological Tissues

Analysis of urine and tissues from in vivo studies provides a comprehensive metabolite profile. In rats, adipic acid is the main metabolite recovered in urine after DEHA administration. nih.gov Human volunteer studies confirm that adipic acid is a major, though non-specific, urinary metabolite, accounting for 10-40% of the administered dose. nih.govresearchgate.net

More specific, oxidized metabolites are also formed and excreted. These include mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA). nih.govresearchgate.net While these specific metabolites represent a small fraction of the total dose (e.g., 5cx-MEPA accounts for ~0.20%), their presence is a definitive indicator of DEHA exposure. frontiersin.orgnih.govresearchgate.net In contrast to in vitro findings where adipic acid dominates, the profile of these downstream oxidative metabolites is crucial for calibrating biokinetic models and understanding the complete metabolic pathway in vivo. frontiersin.org

Future Directions in Bis 2 Ethylhexyl Adipate D8 Research

Emerging Analytical Techniques and Automation in Deuterated Compound Analysis

The analysis of deuterated compounds, such as Bis(2-ethylhexyl)adipate-d8 (DEHA-d8), is poised for significant advancements through the adoption of emerging analytical techniques and increased automation. These developments are driven by the growing use of deuterated molecules as internal standards in mass spectrometry, for studying reaction mechanisms, and in enhancing the therapeutic profiles of pharmaceuticals. marquette.eduwiseguyreports.com

Traditionally, the analysis and purification of deuterated compounds have been challenging due to the similar physical properties of isotopic mixtures, making them difficult to separate using routine methods. marquette.edubvsalud.org However, new and refined techniques are addressing these challenges. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are central to determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org Specifically, Deuterium (B1214612) NMR (D-NMR) is an effective alternative for highly deuterium-enriched chemicals where conventional proton NMR is limited by weak residual proton signals. sigmaaldrich.com D-NMR allows for the use of non-deuterated solvents and provides clear spectra for structural verification and impurity identification. sigmaaldrich.com

Recent progress in mass spectrometry, particularly in hydrogen/deuterium exchange mass spectrometry (HDX-MS), highlights the move towards greater automation. nih.gov Automated systems for HDX-MS can significantly increase throughput and precision by managing sample thawing, injection, and analysis in a continuous queue, reducing variability by over 15% compared to manual methods. nih.gov Furthermore, the development of workflows combining tandem mass spectrometry (HX-MS2) with data-independent acquisition (DIA) enables the automated curation of data by analyzing a rich set of deuterated fragments. nih.govresearchgate.net This approach not only confirms peptide identification but also validates deuteration calculations, saving considerable time and allowing for the characterization of complex samples at a higher throughput. nih.govresearchgate.net

Catalytic transfer hydrodeuteration and deuteration reactions are also emerging as powerful methods for the site-selective installation of deuterium atoms into molecules, offering improved selectivity and avoiding the use of flammable deuterium gas. marquette.edu The combination of these advanced synthesis and analysis techniques promises to enhance the precision and efficiency of research involving deuterated compounds like DEHA-d8.

Analytical TechniqueApplication in Deuterated Compound AnalysisAdvantages
High-Resolution Mass Spectrometry (HR-MS) Determination of isotopic enrichment.High sensitivity and accuracy for isotopic analysis. wiseguyreports.comrsc.org
Deuterium NMR (D-NMR) Structural verification and purity determination of highly enriched compounds.Provides clean spectra, allows use of non-deuterated solvents. sigmaaldrich.com
Automated HDX-MS High-throughput analysis of deuterium exchange.Increased precision, reduced variability, and higher sample throughput. nih.gov
HX-MS2 with DIA Automated data curation and validation of deuteration.Saves time, enables characterization of complex samples. nih.govresearchgate.net
Catalytic Transfer Deuteration Site-selective installation of deuterium atoms.Improved selectivity, avoids use of deuterium gas. marquette.edu

Advanced Computational Modeling for Environmental Fate Prediction

Advanced computational modeling is becoming an indispensable tool for predicting the environmental fate of deuterated compounds like this compound. These models leverage quantum chemical methods to investigate the impact of deuteration on molecular properties and reactivity, which in turn influences their behavior and persistence in the environment. ajchem-a.com

Computational studies can optimize the molecular geometries of deuterated species to analyze their dipole moments, vibrational frequencies, and rotational constants. ajchem-a.com This information is crucial because the substitution of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond, which has a greater activation energy for cleavage. nih.gov This "deuterium kinetic isotope effect" (DKIE) means that C-D bonds break more slowly, potentially altering the metabolic pathways and degradation rates of the compound in the environment. nih.gov

For instance, computational models can simulate how deuteration affects hydrogen bonding interactions within a molecule and with its surrounding environment, such as water. mdpi.com Changes in these interactions can influence the compound's solubility and partitioning behavior, such as the octanol/water partition coefficient, which are key parameters in environmental fate models. mdpi.comnih.gov

Furthermore, computational approaches are used to model the interaction of deuterated compounds with biological systems. For example, in drug discovery, computational techniques are used to understand how deuteration affects the binding affinity of a molecule to a receptor. mdpi.com Similar principles can be applied to predict the binding and potential transformation of DEHA-d8 by microbial enzymes, which is a critical aspect of its biodegradation. nih.gov By integrating experimental data, such as from hydrogen-exchange experiments, with computational modeling, researchers can generate and refine structural models of how these compounds interact with biological macromolecules, providing a more detailed picture of their environmental fate. acs.org

Computational MethodApplication in Environmental Fate Prediction for DEHA-d8Key Insights
Quantum Chemical Methods (e.g., MP2, G4, CCSD) Optimization of molecular geometry and calculation of spectroscopic properties.Provides data on how deuteration alters molecular structure and stability. ajchem-a.com
Molecular Dynamics (MD) Simulations Simulation of molecular motion and interactions over time.Reveals how deuteration affects interactions with water and biological molecules. mdpi.comacs.org
Quantum-Chemical Calculations with Empirical Quantization Calculation of binding free energies and hydration energies.Predicts changes in receptor affinity and solubility due to deuteration. mdpi.com
HDX-Guided Docking Modeling interactions between deuterated compounds and proteins.Elucidates mechanisms of biodegradation and biotransformation. acs.org

Interdisciplinary Research Integrating Isotope Tracing and Omics Technologies

Stable isotope tracing, using deuterium-labeled compounds like DEHA-d8, enables the tracking of the molecule and its metabolites through various biochemical pathways. nih.govbohrium.com When combined with omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can obtain a holistic view of the biological response to the compound. nih.govmdpi.com

For example, after introducing DEHA-d8 into a model system, metabolomics can identify and quantify the resulting deuterated and non-deuterated metabolites, while proteomics can reveal changes in protein expression that may be part of the metabolic or stress response pathways. bohrium.comnih.gov Transcriptomics can further elucidate these responses by measuring changes in gene expression. nih.gov This multi-omics approach provides multiple layers of complementary evidence, facilitating a more robust and comprehensive understanding of the compound's biological fate and effects. nih.govembopress.org

Imaging mass spectrometry is an emerging technology that is particularly powerful in this context, as it allows for the spatial mapping of isotopic tracers and their metabolic products within tissues. embopress.org This can provide cell-type-specific information on metabolic activity and the distribution of the compound, offering a level of detail not achievable with traditional methods. embopress.org The integration of these diverse datasets, while challenging, is crucial for building comprehensive models of metabolic networks and predicting the biological impact of deuterated compounds. nih.govembopress.org

Omics TechnologyIntegration with Isotope Tracing (DEHA-d8)Research Findings
Metabolomics Tracks the fate of labeled atoms from DEHA-d8 through metabolic pathways.Identifies metabolic rewiring and dysregulated pathways. nih.govbohrium.com
Proteomics Measures changes in protein expression in response to DEHA-d8 exposure.Provides insights into molecular stress responses and enzyme regulation. nih.gov
Transcriptomics Analyzes changes in gene expression profiles.Elucidates the genetic regulation of metabolic and cellular responses. nih.gov
Spatial Omics (Imaging Mass Spectrometry) Spatially maps the distribution of DEHA-d8 and its metabolites in tissues.Reveals cell-type-specific metabolic activity and compound localization. embopress.org

Q & A

Basic Research Questions

Q. How is Bis(2-ethylhexyl)adipate-d8 utilized as an internal standard in environmental analysis?

  • Methodological Answer : this compound is employed as a deuterated internal standard in GC/MS or LC/MS to correct for matrix effects and instrument variability. Its isotopic labeling ensures distinct mass spectral separation from non-deuterated analogs, enabling precise quantification of target analytes (e.g., phthalates or adipates) in complex environmental matrices. Researchers should validate recovery rates (typically 85–115%) and ensure linearity across calibration curves (e.g., 0.1–100 µg/L) using EPA-recommended protocols .

Q. What are the critical storage conditions for this compound to maintain stability?

  • Methodological Answer : Storage at 0–6°C in airtight, amber glass vials is essential to prevent degradation via hydrolysis or photochemical reactions. Stability studies indicate that deviations in temperature or exposure to light can lead to >5% deuterium loss over 6 months, compromising its utility as an internal standard. Batch-specific certificates of analysis (COA) should be reviewed for lot-specific stability data .

Q. How does the deuterium substitution in this compound influence its physicochemical properties?

  • Methodological Answer : Deuterium substitution increases molecular weight (from 370.56 to 378.61 g/mol) and slightly alters polarity, which may affect chromatographic retention times. However, these changes are minimal in non-aqueous systems, making it suitable for co-elution correction. Researchers must verify retention time shifts using spiked calibration standards to avoid misidentification .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in toxicokinetic studies?

  • Methodological Answer :

  • Dose Selection : Use sub-chronic exposure models (e.g., 28-day rodent studies) with doses reflecting environmental relevance (e.g., 1–50 mg/kg/day).
  • Matrix Effects : Account for lipid solubility by normalizing tissue concentrations to fat content.
  • Isotopic Dilution : Validate that deuterium labeling does not alter metabolic pathways compared to non-deuterated analogs, as seen in prior studies on DEHP-d4 .
  • Data Analysis : Apply compartmental modeling (e.g., PBPK) to differentiate between parent compound and metabolites using HRMS/MS fragmentation patterns .

Q. How can researchers resolve contradictions in carcinogenicity assessments of Bis(2-ethylhexyl)adipate analogs?

  • Methodological Answer : Contradictions often arise from differences in exposure duration, species sensitivity, or metabolite profiling. To address this:

  • Systematic Review : Use PRISMA guidelines to aggregate data from in vivo/in vitro studies (e.g., IARC Group 3 classification vs. EPA’s non-carcinogenic designation) .
  • Mechanistic Studies : Conduct transcriptomic analyses (e.g., RNA-seq) on liver tissues to identify peroxisome proliferator-activated receptor (PPAR) pathways activated by DEHA but not its deuterated form .
  • Dose-Response Modeling : Apply benchmark dose (BMD) software to re-evaluate historical data for threshold effects .

Q. What computational tools are effective for predicting the environmental fate of this compound?

  • Methodological Answer :

  • Fugacity Modeling : Use tools like EQC or TaPL3 to simulate partitioning into air, water, and soil based on log Kow (estimated 9.1 for DEHA) and vapor pressure (1.2 × 10⁻⁶ mmHg) .
  • Degradation Pathways : Apply QSAR models (e.g., EPI Suite) to predict hydrolysis half-lives (>1 year in neutral pH) and biotic degradation rates via microbial consortia .
  • Sensitivity Analysis : Identify critical parameters (e.g., sediment organic carbon content) using Monte Carlo simulations to prioritize field validation .

Q. How can isotopic effects confound results in tracer studies using this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Measure enzymatic hydrolysis rates (e.g., using liver microsomes) to detect KIE >1.1, which may skew metabolic flux calculations.
  • Spectral Interference : Optimize MS resolution (>30,000) to prevent overlap between deuterated and native fragments (e.g., m/z 149 vs. 153).
  • Validation : Cross-check with ¹³C-labeled analogs to isolate isotope-specific artifacts .

Regulatory and Compliance Considerations

Q. How do EPA guidelines inform the use of this compound in drinking water monitoring?

  • Methodological Answer : EPA’s Method 8270 (SEMivolatile Organic Compounds) mandates the use of deuterated surrogates for QA/QC. Researchers must:

  • Spike Recovery : Achieve 70–130% recovery in fortified blanks.
  • Detection Limits : Report method detection limits (MDLs) ≤0.5 µg/L, validated through iterative testing (n=7 replicates).
  • Documentation : Align with IRIS risk assessments (e.g., RfD = 0.4 mg/kg/day for DEHA) when extrapolating human health impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.